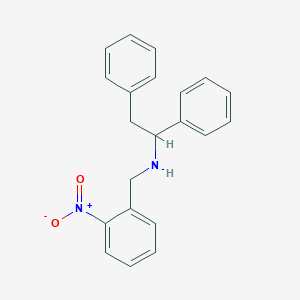
4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as AHP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. AHP is a heterocyclic compound that contains a pyrrole ring and has a molecular formula of C21H25NO3. In
作用机制
The mechanism of action of 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed that 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one exerts its biological effects by interacting with specific cellular targets. For example, 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane. 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been shown to modulate the expression of various genes involved in inflammation and oxidative stress. In addition, 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the major advantages of using 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its relatively low toxicity. 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. Another advantage of using 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is its ability to readily penetrate cell membranes, making it an effective tool for studying cellular processes. However, one limitation of using 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one-based fluorescent probes for the detection of metal ions. Another potential area of research is the investigation of 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are also needed to fully elucidate the mechanism of action of 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one and its potential applications in various fields.
In conclusion, 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a compound that has shown significant potential in various scientific research applications. Its synthesis method is relatively simple, and it exhibits promising antibacterial, antifungal, antitumor, antioxidant, and anti-inflammatory properties. 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Further research is needed to fully understand the mechanism of action of 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one and its potential applications in various fields.
合成方法
The synthesis of 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-acetyl-3-hydroxy-5-phenyl-2(5H)-furanone and hexylamine. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The final product is obtained by recrystallization from a suitable solvent. The synthesis of 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is relatively simple and can be easily scaled up for industrial applications.
科学研究应用
4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in various fields. It has been found to exhibit promising antibacterial, antifungal, and antitumor activities. 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been shown to possess antioxidant and anti-inflammatory properties. In addition, 4-acetyl-1-hexyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
3-acetyl-1-hexyl-4-hydroxy-2-phenyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-4-5-9-12-19-16(14-10-7-6-8-11-14)15(13(2)20)17(21)18(19)22/h6-8,10-11,16,21H,3-5,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOSQPWOMMQOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B4983666.png)
![(3'R*,4'R*)-1'-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B4983673.png)

![1-[(2-methylbicyclo[2.2.1]hept-5-en-2-yl)carbonyl]-1H-1,2,3-benzotriazole](/img/structure/B4983681.png)
![1-{3-[(2-hydroxybenzylidene)amino]phenyl}ethanone](/img/structure/B4983693.png)
![3,5-dimethyl-4-[3-(3-methylphenoxy)propyl]-1H-pyrazole](/img/structure/B4983700.png)
![4-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4983706.png)

![1-[5-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-2-methylphenyl]-2-imidazolidinone](/img/structure/B4983714.png)
![(4-bromobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B4983723.png)
![8-chloro-N'-[1-(4-isopropylphenyl)propylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B4983730.png)
![4-[2-(benzoylamino)-3-oxo-3-(1,3-thiazol-2-ylamino)-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B4983735.png)
![phenyl (3-acetyl-2-methyl-1-benzofuran-5-yl)[(3-nitrophenyl)sulfonyl]carbamate](/img/structure/B4983749.png)
![4-{[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]oxy}-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B4983751.png)